3-oxodocosanoyl-CoA

VLCFA elongation ELOVL1 substrate specificity 3-oxoacyl-CoA synthase

3-Oxodocosanoyl-CoA (CHEBI:52328; also known as 3-keto-C22-CoA, 3-ketobehenoyl-CoA, or 3-ketodocosanoyl-CoA) is a very-long-chain 3-oxoacyl-CoA with a saturated C22 acyl chain bearing a 3-oxo (β-keto) group. With a molecular formula of C₄₃H₇₆N₇O₁₈P₃S and a monoisotopic mass of 1103.42 Da, it belongs to the very-long-chain 3-oxoacyl-CoA class and functions as the first committed intermediate in the microsomal fatty acid elongation cycle, where it is generated by the condensation of eicosanoyl-CoA (C20:0-CoA) with malonyl-CoA catalyzed by very-long-chain 3-oxoacyl-CoA synthase (EC 2.3.1.199).

Molecular Formula C43H76N7O18P3S
Molecular Weight 1104.1 g/mol
Cat. No. B1264618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxodocosanoyl-CoA
Molecular FormulaC43H76N7O18P3S
Molecular Weight1104.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C43H76N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-30,32,36-38,42,54-55H,4-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/t32-,36-,37-,38+,42-/m1/s1
InChIKeyRKCOGGUHKPTOQJ-GNSUAQHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxodocosanoyl-CoA (3-Keto-C22-CoA): A Critical Very-Long-Chain Fatty Acid Elongation Intermediate for Sphingolipid Research and Procurement


3-Oxodocosanoyl-CoA (CHEBI:52328; also known as 3-keto-C22-CoA, 3-ketobehenoyl-CoA, or 3-ketodocosanoyl-CoA) is a very-long-chain 3-oxoacyl-CoA with a saturated C22 acyl chain bearing a 3-oxo (β-keto) group [1]. With a molecular formula of C₄₃H₇₆N₇O₁₈P₃S and a monoisotopic mass of 1103.42 Da, it belongs to the very-long-chain 3-oxoacyl-CoA class and functions as the first committed intermediate in the microsomal fatty acid elongation cycle, where it is generated by the condensation of eicosanoyl-CoA (C20:0-CoA) with malonyl-CoA catalyzed by very-long-chain 3-oxoacyl-CoA synthase (EC 2.3.1.199) [2]. This compound occupies a pivotal junction in very-long-chain fatty acid (VLCFA) metabolism, serving as the obligate 3-oxo intermediate en route to docosanoyl-CoA (C22:0-CoA) and, following further elongation, to tetracosanoyl-CoA (C24:0-CoA)—the preferred substrate for ceramide synthase 2 (CERS2)-mediated sphingolipid biosynthesis [3]. It has been detected as a metabolite in Homo sapiens, Saccharomyces cerevisiae, and multiple model organisms [4].

Why 3-Oxodocosanoyl-CoA Cannot Be Replaced by Other Very-Long-Chain 3-Oxoacyl-CoA Analogs in Experimental and Industrial Workflows


Very-long-chain 3-oxoacyl-CoAs spanning chain lengths from C18 to C26 are not functionally interchangeable despite their shared 3-oxo-CoA headgroup. The chain-length specificity of the condensing enzyme ELOVL1 (EC 2.3.1.199) demonstrates a pronounced peak activity toward C22:0-CoA substrates, while the downstream ceramide synthase CERS2 selectively utilizes C22:0-CoA and C24:0-CoA as acyl donors for dihydroceramide synthesis [1]. In Arabidopsis, the 3-ketoacyl-CoA synthase At4g34510 is specific for saturated acyl-CoAs up to C22 and does not process longer-chain substrates [2]. Furthermore, ACAD11, the mitochondrial acyl-CoA dehydrogenase with highest expression in human brain, exhibits maximal catalytic activity toward saturated C22-CoA and significantly lower activity toward C20 or C26 substrates [3]. These chain-length-dependent selectivity filters—operating at the levels of synthesis (ELOVL1/KCS), downstream utilization (CERS2), and degradation (ACAD11)—mean that substituting 3-oxodocosanoyl-CoA with a shorter (e.g., C20:0 or C18:0) or longer (e.g., C24:0 or C26:0) 3-oxoacyl-CoA analog will produce different metabolic fates, enzyme kinetics, and pathway outcomes. The evidence below quantifies these differentiation dimensions.

3-Oxodocosanoyl-CoA Quantitative Differentiation Evidence: Chain-Length-Dependent Selectivity Across Biosynthetic, Utilisation, and Degradative Enzymes


ELOVL1 Condensing Enzyme Exhibits Peak Substrate Activity Toward C22:0-CoA Among All Saturated VLCFA Substrates (C18–C26)

In a comprehensive in vitro elongase assay comparing all seven human ELOVL isoforms across 11 distinct acyl-CoA substrates (C16:0 through C26:0), ELOVL1 exhibited the highest catalytic activity toward C22:0-CoA among saturated substrates, with substantially lower activity toward C18:0-CoA, C20:0-CoA, C24:0-CoA, and C26:0-CoA [1]. Of all ELOVL isoforms tested, ELOVL1 was identified as the most potent elongase for C22:0-, C24:0-, and C26:0-CoAs, but its activity with C22:0-CoA exceeded that with either C24:0-CoA or C26:0-CoA [1]. This means that the condensation product 3-oxodocosanoyl-CoA represents the kinetically favored initial intermediate in the elongation cycle when comparing saturated VLCFA substrates of different chain lengths. ELOVL3 and ELOVL7, by contrast, showed highest activity toward C18:0-CoA and were comparatively weak with C22:0-CoA [1].

VLCFA elongation ELOVL1 substrate specificity 3-oxoacyl-CoA synthase sphingolipid precursor

Arabidopsis 3-Ketoacyl-CoA Synthase At4g34510 Defines a Chain-Length Specificity Boundary at C22 for Saturated Acyl-CoA Substrates

Functional characterization of eight Arabidopsis 3-ketoacyl-CoA synthase (KCS) isoforms expressed as (His)₆ fusion proteins in yeast revealed that At4g34510 KCS is specific for saturated fatty acyl-CoA substrates and accepts chain lengths up to C22, with arachidoyl-CoA (C20:0) identified as its best substrate [1]. By contrast, KCS1 (At1g01120) and At2g26640 KCS demonstrated broad substrate specificity with saturated and monounsaturated C16 to C24 acyl-CoAs, while five other KCS isoforms (At1g71160, At1g19440, At1g07720, At5g04530, At4g34250) showed little or no activity with C16–C20 substrates [1]. This positions 3-oxodocosanoyl-CoA as the longest saturated-chain product synthesized by the At4g34510 isoform, establishing C22 as a specificity boundary that distinguishes At4g34510-dependent elongation from pathways utilizing other KCS enzymes.

plant VLCFA biosynthesis KCS substrate specificity cuticular wax seed oil elongation

CERS2 Ceramide Synthase Preferentially Selects C22:0-CoA and C24:0-CoA as Acyl Donors, Creating a C22-Specific Entry Point into Sphingolipid Biosynthesis

Human ceramide synthase 2 (CERS2/LASS2) catalyzes the N-acylation of sphinganine and sphingosine using very-long-chain fatty acyl-CoAs, with high selectivity toward acyl donors of chain length C22–C27, and particular preference for behenoyl-CoA (docosanoyl-CoA; C22:0-CoA) and lignoceroyl-CoA (tetracosanoyl-CoA; C24:0-CoA) [1]. The last loop motif of CERS2 has been identified as the structural determinant conferring this selectivity . After reduction of the 3-oxo group by 3-oxoacyl-CoA reductase (EC 1.1.1.330), the resulting docosanoyl-CoA serves as a direct substrate for CERS2. This functional coupling was demonstrated by Ohno et al. (2010), who showed that ELOVL1 activity is coordinately regulated with CERS2, ensuring that C22-CoA elongation to C24-CoA is linked to C24-sphingolipid synthesis [2]. In contrast, CERS3 preferentially utilizes ultra-long-chain acyl-CoAs (≥C26), and CERS5/CERS6 prefer C16:0-CoA [1], meaning 3-oxodocosanoyl-CoA-derived C22:0-CoA occupies a distinct selectivity niche within the ceramide synthase family.

ceramide synthase CERS2 selectivity dihydroceramide sphingolipid biosynthesis very-long-chain ceramide

Mitochondrial Acyl-CoA Dehydrogenase ACAD11 Exhibits Maximal Catalytic Activity Toward Saturated C22-CoA Among Substrates Spanning C20–C26

ACAD11, a mitochondrial acyl-CoA dehydrogenase with highest expression in human brain (particularly cerebellar white matter), was shown to utilize substrates with primary carbon chain lengths between 20 and 26, with optimal activity toward C22-CoA [1][2]. This enzyme catalyzes the α,β-dehydrogenation of saturated acyl-CoAs to 2-trans-enoyl-CoAs in the mitochondrial β-oxidation pathway. The combination of ACAD11 with ACAD9 accommodates the full spectrum of long-chain fatty acid substrates in human cerebellum [1]. For 3-oxodocosanoyl-CoA, after thiolytic cleavage by 3-oxoacyl-CoA thiolase (which generates acetyl-CoA and a shortened acyl-CoA), the resulting saturated C22:0-CoA (or the C22:0-CoA produced by reduction of 3-oxodocosanoyl-CoA) becomes an ACAD11 substrate. The optimal activity of ACAD11 toward C22-CoA distinguishes the C22 chain length from C20 and C24-C26 substrates for mitochondrial β-oxidation in neural tissues.

ACAD11 mitochondrial β-oxidation acyl-CoA dehydrogenase C22-CoA specificity brain lipid metabolism

Peroxisomal Thiolase A Dominates Straight-Chain 3-Oxoacyl-CoA Cleavage, with Medium-Chain Substrates Preferred Over Long-Chain Substrates Including C22

In purified rat liver peroxisomes, thiolase A accounts for more than 90% of total thiolase activity toward straight-chain 3-oxoacyl-CoAs and catalyzes the cleavage of short, medium, and long straight-chain 3-oxoacyl-CoAs, with medium-chain substrates being the best substrates [1]. Kinetic parameters (Km and Vmax) were determined for thiolase A and SCP-2/thiolase with different chain-length substrates, establishing that straight-chain 3-oxoacyl-CoA degradation in peroxisomes is primarily mediated by thiolase A [1]. For 3-oxodocosanoyl-CoA (C22 3-oxoacyl-CoA), this means its thiolytic cleavage to acetyl-CoA and eicosanoyl-CoA (C20:0-CoA) is dependent on thiolase A, and its rate of cleavage relative to medium-chain 3-oxoacyl-CoAs reflects the chain-length preference of this enzyme. Importantly, thiolase A is inactive with 2-methyl-branched 3-oxoacyl-CoAs, which are instead handled by SCP-2/thiolase [1], providing an additional layer of substrate selectivity.

peroxisomal β-oxidation 3-oxoacyl-CoA thiolase thiolase A chain-length specificity VLCFA degradation

Optimal Research and Industrial Application Scenarios for 3-Oxodocosanoyl-CoA Based on Chain-Length-Specific Differentiation Evidence


ELOVL1 Enzyme Activity Assays and Inhibitor Screening Using Authentic C22 3-Oxoacyl-CoA Standard

3-Oxodocosanoyl-CoA is the preferred condensation product of ELOVL1, which shows peak activity toward C22:0-CoA among all saturated VLCFA substrates [1]. Researchers developing ELOVL1 inhibitors for therapeutic applications (e.g., X-linked adrenoleukodystrophy, where ELOVL1 is the sole elongase for C26:0 synthesis) require authentic 3-oxodocosanoyl-CoA as a product standard for LC-MS/MS quantification of elongation activity. Using the correct chain-length standard is critical because ELOVL3 and ELOVL7 exhibit different chain-length preferences (C18) and will generate different 3-oxoacyl-CoA products in mixed enzyme preparations.

CERS2-Dependent Ceramide Synthesis Studies and Sphingolipid Tracer Experiments

After enzymatic reduction, 3-oxodocosanoyl-CoA yields docosanoyl-CoA (C22:0-CoA), which is a preferred acyl donor for CERS2-mediated dihydroceramide synthesis [2]. For lipidomics researchers performing stable-isotope tracer studies to map CERS2-dependent vs. CERS3-dependent ceramide pools, 3-oxodocosanoyl-CoA (or its ¹³C-labeled analog) serves as the entry-point metabolite for the C22-ceramide synthesis pathway, enabling discrimination from C24/C26-ceramide pools that originate from longer-chain 3-oxoacyl-CoA precursors.

Plant VLCFA Engineering: Substrate Specificity Validation of KCS Isoforms at the C22 Boundary

The plant 3-ketoacyl-CoA synthase At4g34510 is specific for saturated acyl-CoAs up to C22, with arachidoyl-CoA (C20:0) as the best substrate [3]. 3-Oxodocosanoyl-CoA represents the longest-chain product of this isoform. Metabolic engineers and plant biologists working on seed oil or cuticular wax modification require 3-oxodocosanoyl-CoA as a product standard to validate the activity of heterologously expressed KCS enzymes and to confirm that engineered KCS variants maintain or alter their chain-length specificity at the C22 boundary.

Mitochondrial and Peroxisomal β-Oxidation Research: ACAD11 and Thiolase A Substrate Profiling

ACAD11 exhibits maximal activity toward C22-CoA, and peroxisomal thiolase A accounts for >90% of straight-chain 3-oxoacyl-CoA cleavage [4][5]. For clinical biochemists investigating VLCFA oxidation defects or developing diagnostic assays for peroxisomal disorders, 3-oxodocosanoyl-CoA serves as a chain-length-specific substrate to measure the coupled activity of peroxisomal β-oxidation enzymes (acyl-CoA oxidase → 3-oxoacyl-CoA thiolase) or to assess ACAD11-dependent mitochondrial β-oxidation capacity in patient-derived fibroblasts or tissue homogenates.

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